molecular formula C9H11ClN2 B1449220 2-chloro-N-cyclobutylpyridin-4-amine CAS No. 1289208-41-8

2-chloro-N-cyclobutylpyridin-4-amine

Cat. No. B1449220
M. Wt: 182.65 g/mol
InChI Key: JRDRXCLFCGYEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclobutylpyridin-4-amine, also known as CCPA, is a compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclobutylpyridin-4-amine consists of a cyclobutyl group attached to a pyridine ring via a nitrogen atom. The pyridine ring also has a chlorine atom attached to it .

Scientific Research Applications

Catalysis and Polymerization

2-Chloro-N-cyclobutylpyridin-4-amine, as part of aminopyridine compounds, is involved in catalysis and polymerization processes. A study by Fuhrmann et al. (1996) showed that aminopyridinato ligands in group 4 metal complexes contribute to alpha-olefin oligo- and polymerization. These complexes, when applied in polymerization studies with propene and 1-butene, exhibited significant activity, demonstrating the role of aminopyridines in such chemical processes (Fuhrmann et al., 1996).

Nucleophilic Substitution Reactions

The compound plays a role in nucleophilic substitution reactions. A study by Bomika et al. (1976) found that the chlorine atom in similar chloropyridines can be replaced by various amines, leading to the formation of different aminopyridines. This highlights the reactivity and versatility of 2-chloro-N-cyclobutylpyridin-4-amine in chemical synthesis (Bomika et al., 1976).

Ligand Synthesis for Metal Complexes

This compound is also significant in the synthesis of ligands for metal complexes. Johansson (2006) demonstrated the use of chloropyridine derivatives in the preparation of amine-containing ruthenium(II) polypyridyl complexes. This suggests its applicability in creating complex ligands for various metal-based reactions (Johansson, 2006).

properties

IUPAC Name

2-chloro-N-cyclobutylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDRXCLFCGYEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclobutylpyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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